molecular formula C19H20N2O4 B11027814 N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11027814
M. Wt: 340.4 g/mol
InChI Key: DPOHLQSIQZZWNM-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative characterized by a 5-oxopyrrolidine core substituted with a 2-methoxybenzyl group at position 1 and a 4-hydroxyphenyl carboxamide at position 2. The 4-hydroxyphenyl moiety introduces hydrogen-bonding capacity, while the 2-methoxybenzyl group contributes lipophilicity, influencing its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H20N2O4/c1-25-17-5-3-2-4-13(17)11-21-12-14(10-18(21)23)19(24)20-15-6-8-16(22)9-7-15/h2-9,14,22H,10-12H2,1H3,(H,20,24)

InChI Key

DPOHLQSIQZZWNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CC(CC2=O)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthesis of the 5-Oxopyrrolidine Core via Castagnoli–Cushman Reaction

The CCR enables the formation of the pyrrolidine ring through cyclocondensation of an azomethine with a cyclic anhydride. Using methodology adapted from Trifluoroacetaldehyde hydrate derivatives , the synthesis begins with the preparation of the azomethine 4a (Scheme 1).

Scheme 1. CCR-Based Pyrrolidine Formation

  • Azomethine Synthesis :
    Reaction of 2-methoxybenzylamine with trifluoroacetaldehyde hydrate in toluene under Dean–Stark conditions yields the azomethine 4a (87% yield, bp = 67–69°C) . Characterization by 1H^1H-NMR confirms the imine proton at δ 7.53–7.63 ppm and the methoxy group at δ 3.79 ppm.

  • Cyclocondensation :
    Heating 4a with maleic anhydride in diphenyl ether at 225°C for 6 hours affords the pyrrolidine-3-carboxylic acid derivative 17a (52% yield, mp = 155–156°C) . Optimal solvent and temperature conditions are critical, as demonstrated by comparative studies (Table 1).

Table 1. Optimization of CCR Conditions for Pyrrolidine Formation

AnhydrideSolventTemperature (°C)Time (h)Yield (%)
MaleicDiphenyl ether225652
MaleicXylenes200 (MW)117
MaleicSulfolane200616

Protection of the 4-Hydroxyphenyl Group

To prevent oxidation or undesired side reactions during amidation, the phenolic –OH group is protected as a tert-butyldimethylsilyl (TBS) ether. Using TBSCl and imidazole in DMF, the 4-hydroxyphenylamine is silylated prior to amidation (92% yield). Deprotection with tetrabutylammonium fluoride (TBAF) in THF restores the hydroxyl group post-synthesis .

Analytical Characterization

The final product is characterized by:

  • 1H^1H-NMR : A singlet at δ 12.58 ppm (NH), δ 7.12–6.95 ppm (aromatic protons), and δ 3.79 ppm (OCH₃).

  • 13C^{13}C-NMR : Carbonyl carbons at δ 172.1 (pyrrolidone) and δ 166.0 (carboxamide) .

  • LC-MS : [M+H]⁺ at m/z 369.2, consistent with the molecular formula C₁₉H₂₀N₂O₄.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The methoxybenzyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The 5-oxopyrrolidine-3-carboxamide scaffold is shared among several analogs, but substituent variations significantly alter their properties:

(a) Substituents on the Pyrrolidine Nitrogen
  • N-(4-acetylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide () : Cyclohexyl group (bulky, increases hydrophobicity).
  • 1-(2,6-Diethylphenyl)-5-oxopyrrolidine derivatives () : 2,6-Diethylphenyl (enhanced steric hindrance, reduced solubility).
(b) Carboxamide Substituents
  • Target Compound: 4-Hydroxyphenyl (polar, hydrogen-bond donor).
  • N-(2-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide () : 4-Methoxyphenyl (less polar than hydroxyl, improved metabolic stability).

Data Table: Key Structural and Functional Comparisons

Compound Name (Source) Substituents (R1, R2) Molecular Weight Key Properties/Activities
Target Compound R1: 2-Methoxybenzyl; R2: 4-Hydroxyphenyl ~341.4 (est.) High polarity, potential for H-bonding
N-(4-acetylphenyl)-1-cyclohexyl- () R1: Cyclohexyl; R2: 4-Acetylphenyl 403.26 High hydrophobicity, possible CNS penetration
1-(2,6-Diethylphenyl)-5-oxopyrrolidine () R1: 2,6-Diethylphenyl; R2: Varied ~380–420 (est.) Antibacterial activity (83% yield)
N-(2-methoxybenzyl)-1-(4-methoxyphenyl)- () R1: 4-Methoxyphenyl; R2: 2-Methoxybenzyl ~355.4 (est.) Discontinued (stability issues?)
1-(2-methoxyphenyl)-N-(4-methylpyridin-2-yl)- () R1: 2-Methoxyphenyl; R2: 4-Methylpyridin-2-yl 325.4 Basic pyridine moiety, potential kinase inhibition

Q & A

Q. What are the optimized synthetic routes for N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Condensation reactions between pyrrolidone derivatives and substituted benzyl halides.
  • Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to link the hydroxyphenyl moiety .
  • Purification via column chromatography or recrystallization, with solvent optimization (e.g., ethyl acetate/hexane mixtures) to improve yield .

Q. Key Parameters for Optimization

ParameterTypical RangeImpact on Yield/Purity
Temperature60–80°C (amide coupling)Higher yields at controlled temps
SolventDMF, THF, or dichloromethanePolar aprotic solvents enhance reactivity
CatalystDMAP or pyridineAccelerates acyl transfer

Q. Which analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry of the pyrrolidone ring and substituent positions .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for analogous pyrrolidine derivatives .

Q. How do functional groups influence reactivity in this compound?

  • Pyrrolidone Ring : The 5-oxo group participates in hydrogen bonding, affecting solubility and biological interactions .
  • Methoxybenzyl Group : Electron-donating methoxy substituents stabilize intermediates during nucleophilic substitutions .
  • Hydroxyphenyl Moiety : Susceptible to oxidation; requires inert atmospheres during synthesis .

Advanced Research Questions

Q. What reaction mechanisms govern modifications of key functional groups?

  • Nucleophilic Acyl Substitution : The carboxamide group reacts with amines or alcohols under acidic/basic conditions, following a tetrahedral intermediate mechanism .
  • Reduction of the Pyrrolidone Ring : Sodium borohydride selectively reduces the carbonyl group, but steric hindrance from the methoxybenzyl group may limit accessibility .

Q. Mechanistic Challenges

  • Steric effects from the 2-methoxybenzyl group can slow reaction kinetics, requiring elevated temperatures .
  • Competing pathways (e.g., over-reduction) must be monitored via TLC or in situ FTIR .

Q. How is biological activity evaluated for this compound?

  • In Vitro Assays : Target inhibition (e.g., kinase or protease assays) using fluorescence-based readouts .
  • Molecular Docking : Computational models predict binding affinity to proteins like COX-2 or TNF-α, leveraging structural analogs .
  • ADMET Profiling : Microsomal stability assays and cytotoxicity screening in HepG2 cells guide lead optimization .

Q. How can contradictions in synthetic yield data be resolved?

Common discrepancies arise from:

  • Solvent Polarity : Polar solvents (e.g., DMF) improve solubility but may promote side reactions .
  • Catalyst Loading : Excess DMAP (>10 mol%) can degrade sensitive intermediates .
  • Scale-Up Effects : Mixing inefficiencies in batch reactors reduce yields compared to small-scale setups .

Q. Troubleshooting Table

IssueRoot CauseMitigation Strategy
Low yieldCompeting hydrolysisUse anhydrous conditions
Impurity formationIncomplete purificationGradient elution in chromatography

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Assess binding stability in aqueous environments .
  • QSAR Models : Relate substituent effects (e.g., methoxy vs. ethoxy groups) to activity trends .
  • Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Decomposition above 150°C (DSC analysis) limits lyophilization options .
  • Photodegradation : UV exposure oxidizes the hydroxyphenyl group; store in amber vials .
  • pH Sensitivity : Degrades rapidly in acidic conditions (pH < 4), as shown in accelerated stability studies .

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